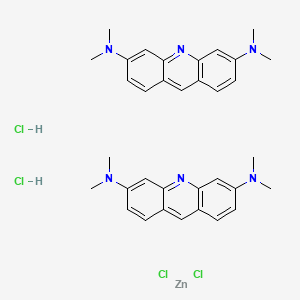

Acridine Orange hemi(zinc chloride) salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichlorozinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H19N3.4ClH.Zn/c2*1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;;/h2*5-11H,1-4H3;4*1H;/q;;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHGLSRJKRXOSY-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.Cl.Cl[Zn]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40Cl4N6Zn |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10127-02-3 |

Source

|

| Record name | N,N,N',N'-tetramethylacridine-3,6-diamine monohydrochloride, compound with zinc dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acridine Orange hemi(zinc chloride) salt spectral properties for fluorescence microscopy

An In-depth Technical Guide to Acridine Orange Hemi(zinc chloride) Salt: Spectral Properties and Applications in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Acridine Orange (AO) is a versatile and cell-permeable metachromatic fluorescent dye extensively utilized in cell biology and drug development.[1][2] Its utility stems from its ability to differentially stain nucleic acids and its capacity to act as a pH indicator within living cells, particularly in acidic organelles.[2] This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols, and the underlying principles of its application in fluorescence microscopy.

Core Principles of Acridine Orange Staining

Acridine Orange is a cationic dye that can freely cross the membranes of living cells.[1] Its fluorescence emission is highly dependent on its interaction with cellular components, primarily nucleic acids and acidic organelles.[1]

-

Interaction with Nucleic Acids : In both live and fixed cells, Acridine Orange intercalates into double-stranded DNA (dsDNA) as a monomer, and upon excitation with blue light, it emits a green fluorescence.[1][3] Conversely, it interacts with single-stranded RNA (ssRNA) and denatured DNA primarily through electrostatic interactions, which leads to the formation of aggregates.[1][3][4] This aggregation causes a metachromatic shift, resulting in a red-orange fluorescence when excited.[1][5]

-

Accumulation in Acidic Compartments : As a weakly basic molecule, Acridine Orange accumulates in acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.[3][5][6][7] Within the low pH environment of these organelles, AO becomes protonated and trapped, leading to high concentrations and the formation of aggregates that fluoresce a bright red-orange.[1][5][6] This property is particularly valuable for studying cellular processes like autophagy.[1][8]

Spectral Properties

The spectral characteristics of Acridine Orange are contingent on its binding target, concentration, and the surrounding pH.[5] The zinc chloride salt form is commonly used in staining protocols.[2]

| Binding Target/Condition | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |

| Double-stranded DNA (dsDNA) | Intercalation | ~502[1][4][9] | ~525[1][4][9] | Green[1][3][10] |

| Single-stranded RNA (ssRNA) / ssDNA | Electrostatic Interactions, Stacking, Aggregation | ~460[1][4][9] | ~650[1][4][9] | Red-Orange[1][3][10] |

| Acidic Vesicular Organelles (e.g., Lysosomes) | Protonation and Aggregation | ~460-500[8] | ~640-650[3][8] | Bright Red-Orange[5][6][8] |

Experimental Protocols

Accurate and reproducible results with Acridine Orange staining depend on carefully controlled experimental conditions. Optimal concentrations and incubation times may vary depending on the cell type and specific experimental goals.[1]

Protocol 1: Live Cell Staining for Nucleic Acids and Acidic Vesicular Organelles (AVOs)

This protocol is suitable for visualizing the nucleus (green), cytoplasm (faint red), and AVOs (bright red-orange puncta) in living cells.[1]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO).[1][8]

-

Phosphate-Buffered Saline (PBS), pH 7.4.[1]

-

Complete cell culture medium.[1]

-

Live cells cultured on glass-bottom dishes or chamber slides.[8]

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.[8]

-

Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium or PBS to a final concentration of 1-5 µg/mL (approximately 1-5 µM).[1][8]

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a dark environment.[1][8]

-

Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium to remove the excess dye.[1][8]

-

Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter (e.g., ~488 nm) to observe both green (nucleus) and red-orange (AVOs) fluorescence.[8]

Expected Results:

-

Healthy Live Cells: The nucleus, containing dsDNA, will fluoresce green, while the cytoplasm, rich in RNA, will show a faint red fluorescence. AVOs like lysosomes will appear as distinct, bright red-orange puncta.[1]

Caption: Workflow for staining live cells with Acridine Orange.

Protocol 2: Fixed Cell Staining for Nucleic Acids

This protocol is suitable for the differential staining of DNA (green) and RNA (red-orange) in cells that have been fixed. Note that AVO staining is not applicable in fixed cells.[1]

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in sterile water).

-

PBS, pH 7.4.

-

Fixative: 3.7-4% Paraformaldehyde (PFA) in PBS or absolute methanol (B129727).[11]

-

Permeabilization solution (optional for PFA-fixed cells): 0.1% Triton X-100 in PBS.[1]

-

Cells cultured on coverslips or slides.

Procedure:

-

Cell Fixation:

-

Washing: After fixation, wash the cells three times with PBS for 5 minutes each.[1]

-

Permeabilization (for PFA-fixed cells): If using PFA, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to ensure the dye can enter the nucleus efficiently. Wash three times with PBS.[1]

-

Staining: Dilute the Acridine Orange stock solution in PBS to a final concentration of 1-5 µg/mL. Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature in the dark.[1]

-

Washing: Remove the staining solution and wash the cells extensively with PBS to remove unbound dye.[1]

-

Mounting and Imaging: Mount the coverslip onto a microscope slide with a suitable mounting medium. Image using a fluorescence microscope.

Expected Results:

-

The cell nucleus, containing primarily dsDNA, will fluoresce green. The cytoplasm and nucleolus, rich in RNA, will fluoresce red-orange.[2]

Protocol 3: Apoptosis Detection with Acridine Orange and Ethidium Bromide (AO/EB) Dual Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and chromatin morphology.[12]

Principle:

-

Acridine Orange (AO): Permeable to all cells, stains the nucleus green.[12][13]

-

Ethidium Bromide (EB): Impermeable to live cells with intact membranes but can enter cells in the later stages of apoptosis and necrosis where membrane integrity is compromised, staining the nucleus red.[12]

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in water).

-

Ethidium Bromide stock solution (e.g., 1 mg/mL in water).

-

PBS, pH 7.4.

-

Cell suspension.

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension of approximately 1x10⁵ to 1x10⁶ cells/mL in PBS or culture medium.

-

Staining Solution Preparation: Prepare a fresh dual-staining solution by mixing AO and EB in PBS. A common final concentration is 100 µg/mL for both AO and EB, though this may need optimization.

-

Staining: Add a small volume (e.g., 1-2 µL) of the combined AO/EB staining solution to a larger volume (e.g., 20-25 µL) of the cell suspension. Mix gently.

-

Incubation: A short incubation of 5-15 minutes at room temperature, protected from light, can be performed, though staining is often rapid.[8]

-

Imaging: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Immediately observe under a fluorescence microscope using a filter set that allows visualization of both green and red fluorescence.

-

Quantification: Count at least 200 cells and categorize them based on their fluorescence and morphology to quantify the percentage of each population.[12]

Interpretation of Staining Patterns:

-

Viable Cells: Uniform green nucleus with an intact structure. EB is excluded.[12]

-

Early Apoptotic Cells: Bright green nucleus showing chromatin condensation (pyknosis) or fragmentation. The cell membrane is still intact, excluding EB.[1][12]

-

Late Apoptotic Cells: Orange to red nucleus with condensed or fragmented chromatin. The compromised cell membrane allows EB to enter and intercalate with DNA, resulting in orange-red fluorescence due to the combination of AO and EB signals.[12]

-

Necrotic Cells: Uniformly orange to red nucleus with a normal-sized, non-condensed appearance. The cell membrane is compromised from the onset, allowing both dyes to enter.[12]

Caption: Cellular states and corresponding AO/EB staining patterns.

Visualization of Staining Mechanisms

The differential fluorescence of Acridine Orange is a direct result of its mode of interaction with different cellular macromolecules and its response to the local chemical environment.

Caption: Acridine Orange's dual staining mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. indiamart.com [indiamart.com]

- 3. Acridine Orange | AAT Bioquest [aatbio.com]

- 4. Acridine orange - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 11. emsdiasum.com [emsdiasum.com]

- 12. benchchem.com [benchchem.com]

- 13. logosbio.com [logosbio.com]

An In-depth Technical Guide to the Principle of Differential Staining of DNA and RNA with Acridine Orange

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye integral to various applications in cell biology, microbiology, and drug development.[1] Its unique metachromatic properties allow for the differential staining of DNA and RNA within cells, providing a powerful tool for visualizing and quantifying these crucial nucleic acids.[1] This technical guide elucidates the core principles of Acridine Orange staining, presents detailed experimental protocols, and summarizes key quantitative data to facilitate its effective application in research and development.

Core Principles of Acridine Orange Staining

Acridine Orange is a cationic dye that can freely permeate cell membranes in its neutral, weakly basic form.[2] Once inside the cell, its interaction with nucleic acids is fundamentally different depending on the structure of the nucleic acid, which gives rise to its differential staining capabilities.[1]

Interaction with Double-Stranded DNA (dsDNA)

When Acridine Orange interacts with double-stranded DNA, it intercalates between the stacked base pairs of the DNA helix.[1][3] In this monomeric, intercalated state, the dye exhibits a green fluorescence.[1][2] This interaction is spectrally similar to the organic compound fluorescein (B123965) sodium.[4]

Interaction with Single-Stranded RNA (ssRNA)

In contrast, the single-stranded nature of RNA does not permit stable intercalation.[1] Instead, the positively charged Acridine Orange molecules interact electrostatically with the negatively charged phosphate (B84403) backbone of the RNA.[1][5] This leads to the aggregation and stacking of AO molecules, resulting in a shift in the dye's spectral properties, a phenomenon known as metachromasy.[1] These aggregates emit a red to orange fluorescence.[1][3] It is important to note that for differential staining to be effective, any double-stranded RNA within the cell must be selectively denatured to ensure all cellular RNA is single-stranded.[3]

This differential fluorescence allows for the simultaneous visualization and relative quantification of DNA and RNA within the same cell.[1]

Visualization of the Staining Mechanism

The following diagrams illustrate the core principles of Acridine Orange's interaction with DNA and RNA, as well as a typical experimental workflow.

Caption: Differential interaction of Acridine Orange with DNA and RNA.

Caption: A typical workflow for staining cells with Acridine Orange.

Quantitative Data

The spectral properties of Acridine Orange are dependent on its binding state. The following table summarizes the key excitation and emission wavelengths for accurate data acquisition.

| Binding State | Interaction Type | Excitation Max (nm) | Emission Max (nm) | Observed Color |

| Bound to dsDNA | Intercalation | 502[4] | 525[4] | Green |

| Bound to ssRNA/ssDNA | Electrostatic/Stacking | 460[4] | 650[4] | Red/Orange |

Experimental Protocols

The following are generalized protocols for staining with Acridine Orange. Optimal conditions, including dye concentration and incubation times, may vary depending on the cell type and experimental objectives.

Staining for Fluorescence Microscopy

This protocol is suitable for visualizing DNA and RNA in fixed cells on a slide.

Reagents:

-

Acridine Orange Stock Solution (e.g., 1 mg/mL in distilled water)

-

Staining Buffer (e.g., Phosphate-Citrate Buffer, pH 6.0)

-

Fixative (e.g., Methanol or 70% Ethanol)

-

Rinse Solution (e.g., Phosphate Buffered Saline (PBS) or distilled water)

Procedure:

-

Sample Preparation: Prepare a thin smear of cells on a clean glass slide or grow cells on a coverslip.[6]

-

Fixation: Fix the cells by immersing the slide in methanol for 2-5 minutes or 70% ethanol (B145695) for 10 minutes.[6] Allow the slide to air dry completely.[6]

-

Staining: Prepare a working solution of Acridine Orange (e.g., 1-5 µg/mL) in the staining buffer. Flood the slide with the working solution and incubate for 2-15 minutes in the dark.[7]

-

Rinsing: Gently rinse the slide with the rinse solution to remove excess stain.[7][8]

-

Drying: Allow the slide to air-dry in the dark.[7]

-

Mounting: Mount the coverslip with a non-fluorescent mounting medium.

-

Visualization: Examine the slide under a fluorescence microscope using appropriate filter sets for green and red fluorescence. DNA in the nucleus should appear green, while RNA-rich regions like the cytoplasm and nucleoli will fluoresce red or orange.[7][9]

Staining for Flow Cytometry

This protocol is designed for the quantitative analysis of DNA and RNA content in a cell population.

Reagents:

-

Acridine Orange Staining Solution (prepared in a buffer that permeabilizes the cells, often containing detergents and chelating agents)

-

Cell Suspension in PBS or cell culture medium

Procedure:

-

Cell Preparation: Harvest cells and adjust the concentration to approximately 1 x 10^6 cells/mL in cold PBS.

-

Fixation (Optional): For some applications, cells can be fixed with cold 70% ethanol.

-

Staining: Add the Acridine Orange staining solution to the cell suspension. The exact formulation of this solution is critical and often proprietary in commercial kits, but generally contains a low pH buffer and a detergent to ensure cell permeabilization and selective denaturation of dsRNA.[3]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells on a flow cytometer. Excite the cells with a 488 nm laser and collect green fluorescence (e.g., at 530 nm) and red fluorescence (e.g., at >600 nm).[6]

Applications in Research and Drug Development

The differential staining of DNA and RNA by Acridine Orange has numerous applications:

-

Cell Cycle Analysis: Quantifying the DNA and RNA content of cells to distinguish between quiescent (G0), proliferating (G1, S, G2/M), and mitotic cells.[4]

-

Apoptosis Detection: Differentiating between viable, apoptotic, and necrotic cells, often in conjunction with other dyes like ethidium (B1194527) bromide.[4]

-

Autophagy Studies: Staining of acidic vesicular organelles, such as lysosomes and autophagosomes, which appear orange or red.[4][10]

-

Microbiology: Rapid detection and enumeration of bacteria and yeasts in clinical and environmental samples.[6][7] The bright fluorescence provides high contrast for easy detection.[4]

-

Sperm Chromatin Quality Assessment: Detecting DNA damage in sperm cells.[4]

Limitations and Considerations

-

Carcinogen: Acridine Orange is a potential carcinogen and should be handled with appropriate safety precautions, including wearing gloves and working in a well-ventilated area.[6][8]

-

pH Sensitivity: The staining can be pH-dependent, and acidic conditions are often required for optimal differential staining.[4]

-

Concentration Effects: The ratio of dye to nucleic acid can influence the fluorescence, and high concentrations can lead to non-specific red fluorescence.

-

Interpretation: Cellular debris and the abundance of RNA during active cell growth can sometimes obscure the green fluorescence from DNA.[7] Careful interpretation of results is crucial.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Acridine Orange | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Acridine orange - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 7. microbenotes.com [microbenotes.com]

- 8. youtube.com [youtube.com]

- 9. Acridine orange method for DNA and RNA - IHC WORLD [ihcworld.com]

- 10. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Acridine Orange Hemi(zinc chloride) Salt for Nucleic Acid Visualization in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Orange (AO) is a versatile and cell-permeable fluorescent dye widely utilized in cell biology and drug development for its ability to differentially stain nucleic acids.[1] As a metachromatic dye, its fluorescence emission changes depending on its interaction with different cellular components, most notably DNA and RNA.[1][2] This property makes it an invaluable tool for the simultaneous visualization of these nucleic acids within a single live cell, enabling researchers to probe various cellular processes, including cell cycle, apoptosis, and autophagy.[1][3] The hemi(zinc chloride) salt form of Acridine Orange is a common and stable formulation used for these applications.[4]

This technical guide provides a comprehensive overview of the principles of Acridine Orange staining, detailed experimental protocols, and its application in live-cell imaging for nucleic acid visualization.

Core Principles of Acridine Orange Staining

Chemical Properties

Acridine Orange (N,N,N′,N′-Tetramethylacridine-3,6-diamine) is a cationic dye that, due to its lipophilic nature and positive charge at physiological pH, can readily cross the membranes of live cells.[1]

Mechanism of Differential Staining

The differential staining of DNA and RNA by Acridine Orange is a result of its distinct binding modes to these nucleic acids, which is influenced by their structure.[1]

-

Binding to Double-Stranded DNA (dsDNA): In the nucleus of a cell, at low concentrations, Acridine Orange intercalates between the base pairs of the DNA double helix. In this monomeric, intercalated state, the dye is excited by blue light and emits a bright green fluorescence.[1][5]

-

Binding to Single-Stranded RNA (ssRNA): RNA, being primarily single-stranded, does not permit stable intercalation. Instead, the cationic Acridine Orange interacts electrostatically with the negatively charged phosphate (B84403) backbone of RNA. This leads to the aggregation and stacking of AO molecules. These aggregates, when excited, emit a red to orange fluorescence.[1][5]

This differential fluorescence allows for the simultaneous visualization and relative quantification of DNA and RNA within the same cell.[1]

Staining of Acidic Organelles

Acridine Orange is a weak base and therefore accumulates in acidic compartments within the cell, such as lysosomes and autolysosomes.[3][6] In these low pH environments, AO becomes protonated and trapped, leading to the formation of aggregates that fluoresce bright red-orange.[6][7] This property is particularly useful for studying cellular processes like autophagy, which is characterized by the formation of acidic vesicular organelles (AVOs).[3]

Quantitative Data

The spectral properties of Acridine Orange are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy.

| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |

| Double-stranded DNA (dsDNA) | Intercalation | ~502[6][8] | ~525[6][8] | Green |

| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460[6][8] | ~650[6][8] | Red/Orange |

| Acidic Vesicular Organelles (e.g., lysosomes) | Protonation and aggregation | ~460-500[6] | ~640-650[6] | Red/Orange |

Experimental Protocols

General Live-Cell Staining for Nucleic Acid Visualization

This protocol provides a general procedure for staining live cells with Acridine Orange to visualize the nucleus (DNA) and cytoplasm (RNA).

Materials:

-

Acridine Orange hemi(zinc chloride) salt stock solution (e.g., 1 mg/mL in DMSO or water)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets (blue and green excitation)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 0.5 - 5 µM is generally recommended.[6]

-

Staining: Remove the culture medium from the cells. Wash the cells once with pre-warmed PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[6]

-

Washing: Gently remove the staining solution. Wash the cells twice with pre-warmed PBS to remove excess dye.[6]

-

Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter to observe the green fluorescence of the nucleus and a green excitation filter to visualize the red/orange fluorescence of the cytoplasm and acidic vesicles.[6]

Dual Staining with Propidium Iodide for Cell Viability

Acridine Orange can be used in conjunction with Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells. AO stains all cells, while PI, being membrane-impermeable, only stains dead cells.[9]

Procedure:

-

Prepare a mixed staining solution of Acridine Orange and Propidium Iodide in PBS.

-

Mix your cell suspension with an equal volume of the AO/PI staining solution.[9]

-

Incubate for a short period (no incubation time is required for some protocols, while others suggest a brief incubation).[9][10]

-

Analyze the cells using a fluorescence microscope or flow cytometer. Live cells will fluoresce green, while dead cells will fluoresce red due to Förster resonance energy transfer (FRET) where the PI signal absorbs the AO signal in nonviable cells.[11][12]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. microbenotes.com [microbenotes.com]

- 3. benchchem.com [benchchem.com]

- 4. indiamart.com [indiamart.com]

- 5. Acridine Orange | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - CAS-Number 10127-02-3 - Order from Chemodex [chemodex.com]

- 9. Acridine Orange and Propidium Iodide Protocol | TN 184 [denovix.com]

- 10. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

- 11. logosbio.com [logosbio.com]

- 12. logosbio.com [logosbio.com]

The Metachromatic Properties of Acridine Orange Hemi(zinc chloride) Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine Orange (AO) hemi(zinc chloride) salt is a versatile and widely utilized fluorescent dye, renowned for its metachromatic properties that enable the differential staining of various cellular components. This technical guide provides a comprehensive overview of the core principles governing the fluorescence of Acridine Orange, its interactions with nucleic acids and acidic organelles, and its applications in cellular and molecular biology. Detailed experimental protocols for its use in fluorescence microscopy and flow cytometry are presented, along with a quantitative summary of its spectral properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing Acridine Orange in their studies.

Core Principles of Acridine Orange Metachromasia

Acridine Orange is a cationic, cell-permeable dye that exhibits metachromasia, a phenomenon where the dye's fluorescence emission spectrum shifts depending on its concentration and its interaction with different biological macromolecules.[1] This property is the foundation of its utility in distinguishing various cellular components.

At low concentrations, or when intercalated as a monomer into the rigid structure of double-stranded DNA (dsDNA), Acridine Orange fluoresces green.[1][2] In contrast, when it binds to single-stranded nucleic acids (ssDNA or RNA) or accumulates at high concentrations in acidic vesicular organelles (AVOs) like lysosomes, it forms aggregates that result in a shift to red-orange fluorescence.[1][2][3]

The mechanism of this spectral shift is rooted in the dye's mode of interaction. The intercalation between the base pairs of dsDNA forces the dye to remain in a monomeric state, leading to green fluorescence.[2] Conversely, its electrostatic interactions with the phosphate (B84403) backbone of single-stranded nucleic acids and its protonation and subsequent trapping in the acidic environment of lysosomes lead to the formation of dimers and higher-order aggregates, causing the red shift in fluorescence.[2][3]

Quantitative Data

The following tables summarize the key physicochemical and spectral properties of Acridine Orange. These values are essential for designing and interpreting experiments using this dye.

Table 1: Physicochemical Properties of Acridine Orange

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₀ClN₃ · HCl · ½ZnCl₂ | [4] |

| Molecular Weight | 369.96 g/mol | [4] |

| CAS Number | 10127-02-3 | [4] |

| pKa | ~9.65 - 10.4 | [5][6] |

| Solubility (in water) | 6 mg/mL | [6][7] |

Table 2: Spectral Properties of Acridine Orange under Different Conditions

| Condition | Excitation Max (nm) | Emission Max (nm) | Observed Color | Reference(s) |

| Bound to dsDNA (intercalated monomer) | ~490-502 | ~520-530 | Green | [2][8][9] |

| Bound to ssDNA or RNA (aggregated) | ~460 | ~640-650 | Red-Orange | [2][8][9] |

| Aggregated in Acidic Vesicles (e.g., Lysosomes) | ~460-490 | ~640-650 | Red-Orange | [3][10] |

Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions, such as dye concentration, pH, and the instrument used.[6]

Experimental Protocols and Methodologies

Accurate and reproducible results with Acridine Orange staining are contingent on carefully controlled experimental conditions. Below are detailed protocols for common applications.

Differential Staining of DNA and RNA by Fluorescence Microscopy

This protocol is designed to distinguish between DNA (green) and RNA (red/orange) within cells.

Materials:

-

Acridine Orange hemi(zinc chloride) salt

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation:

-

For adherent cells, grow on coverslips to the desired confluency.

-

For suspension cells, harvest and wash with PBS.

-

-

Fixation:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Staining:

-

Prepare a 1-5 µg/mL working solution of Acridine Orange in PBS.

-

Incubate the fixed cells with the Acridine Orange solution for 15-30 minutes at room temperature in the dark.

-

-

Washing:

-

Gently wash the cells twice with PBS to remove excess stain.

-

-

Imaging:

-

Mount the coverslips on microscope slides with a drop of mounting medium.

-

Visualize the cells using a fluorescence microscope with blue light excitation (~488 nm). DNA in the nucleus will appear green, while RNA-rich regions like the cytoplasm and nucleolus will fluoresce red or orange.[1]

-

Assessment of Apoptosis and Viability using Flow Cytometry (AO/Propidium Iodide Double Staining)

This method allows for the differentiation of live, apoptotic, and necrotic cells. Acridine Orange stains all cells, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptotic/necrotic).

Materials:

-

This compound solution (e.g., 100 µg/mL in PBS)

-

Propidium Iodide solution (e.g., 100 µg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension

-

Flow cytometer with 488 nm laser excitation

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in PBS.

-

-

Staining:

-

Prepare a fresh AO/PI staining solution by mixing equal volumes of the stock solutions.

-

Add the combined staining solution to the cell suspension (e.g., 1 part stain to 25 parts cell suspension).

-

Incubate for 5-15 minutes at room temperature, protected from light.[11]

-

-

Analysis:

-

Analyze the stained cells immediately by flow cytometry.

-

Collect green fluorescence (~530 nm) and red fluorescence (>600 nm).

-

Live cells: Green fluorescence, low red fluorescence.

-

Early apoptotic cells: Bright green fluorescence with condensed chromatin.

-

Late apoptotic/necrotic cells: High red fluorescence due to PI staining.

-

Lysosomal Stability and Autophagy Assessment

This protocol utilizes the accumulation and red fluorescence of Acridine Orange in acidic vesicular organelles (AVOs), which increase during autophagy, as a marker for this process.

Materials:

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Plate cells in a suitable imaging plate or flask and treat as required to induce autophagy.

-

-

Staining:

-

Add Acridine Orange directly to the culture medium to a final concentration of 1-5 µg/mL.

-

Incubate for 15-20 minutes at 37°C.[12]

-

-

Washing:

-

Gently wash the cells twice with pre-warmed PBS or culture medium.

-

-

Analysis:

-

Microscopy: Image the cells immediately. The cytoplasm and nucleus will exhibit faint green fluorescence, while AVOs will appear as bright red fluorescent puncta. An increase in the number and intensity of these red puncta is indicative of autophagy induction.[12]

-

Flow Cytometry: Analyze the cells to quantify the red and green fluorescence. A ratiometric analysis of the red-to-green fluorescence intensity can provide a quantitative measure of autophagy.

-

Visualizations

The following diagrams illustrate the principles and workflows described in this guide.

References

- 1. Acridine Orange Stain |Rhoduline Orange | Hello Bio [hellobio.com]

- 2. Acridine Orange | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Acridine Orange For nucleic acid staining in cells or gels 10127-02-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Acridine orange - Wikipedia [en.wikipedia.org]

- 8. blog-nanoentek.com [blog-nanoentek.com]

- 9. This compound - CAS-Number 10127-02-3 - Order from Chemodex [chemodex.com]

- 10. benchchem.com [benchchem.com]

- 11. precisioncellsystems.com [precisioncellsystems.com]

- 12. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to the Intercalation of Acridine Orange hemi(zinc chloride) salt into Double-Stranded DNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intercalation of Acridine (B1665455) Orange (AO) hemi(zinc chloride) salt into double-stranded DNA (dsDNA). Acridine Orange is a versatile fluorescent dye, a derivative of acridine, widely utilized in molecular and cell biology for the study of nucleic acids. Its interaction with dsDNA is of significant interest for applications ranging from DNA visualization and quantification to its potential as a therapeutic agent. This document details the binding mechanisms, quantitative biophysical parameters, and experimental protocols for the characterization of this interaction.

Core Principles of Acridine Orange-DNA Interaction

Acridine Orange interacts with double-stranded DNA primarily through two distinct modes: intercalation and electrostatic binding. The predominant mode of interaction is highly dependent on the molar ratio of DNA to dye and the ionic strength of the solution.[1][2]

Intercalation: At high DNA-to-dye ratios, the planar, polycyclic aromatic ring of the Acridine Orange molecule inserts itself between the base pairs of the DNA double helix.[3] This intercalation is stabilized by van der Waals forces and hydrophobic interactions. Intercalated monomeric AO typically exhibits a green fluorescence with an excitation maximum around 502 nm and an emission maximum at approximately 525 nm.[2]

Electrostatic Binding: At low DNA-to-dye ratios or high concentrations of Acridine Orange, the cationic dye molecules electrostatically interact with the negatively charged phosphate (B84403) backbone of the DNA. This can lead to the aggregation of AO molecules on the DNA surface, resulting in a metachromatic shift in its fluorescence to red, with an excitation maximum around 460 nm and an emission maximum near 650 nm.[2][3]

The presence of the hemi(zinc chloride) salt provides counter-ions in solution, which can influence the ionic strength and potentially modulate the binding affinity of Acridine Orange to DNA. While specific studies focusing on the distinct role of the zinc chloride salt are limited, the principles of ionic strength effects on DNA-ligand interactions are well-established. Higher ionic strengths, such as those contributed by the dissociation of the zinc chloride salt, can decrease the electrostatic component of binding by shielding the negative charges on the DNA backbone, thus favoring the intercalative binding mode.[4]

dot

Quantitative Data on Acridine Orange-DNA Interaction

The interaction between Acridine Orange and dsDNA can be characterized by several key quantitative parameters. These values can vary depending on the specific experimental conditions such as buffer composition, ionic strength, temperature, and the method of analysis.

Table 1: Spectroscopic Properties of Acridine Orange Bound to dsDNA

| Parameter | Wavelength (nm) | Condition | Reference |

| Excitation Maximum (Intercalated) | 502 | Bound to dsDNA | [2] |

| Emission Maximum (Intercalated) | 525 | Bound to dsDNA | [2] |

| Excitation Maximum (Electrostatic) | 460 | Bound to ssDNA/RNA or aggregated on dsDNA | [3] |

| Emission Maximum (Electrostatic) | 650 | Bound to ssDNA/RNA or aggregated on dsDNA | [3] |

Table 2: Binding and Thermodynamic Parameters for Acridine Orange-dsDNA Interaction

| Parameter | Value | Method | Conditions | Reference |

| Association Constant (Kassoc) | 3.2 x 104 M-1 | Fluorescence Spectroscopy | 2 µM AO, 20 µM herring sperm DNA, no NaCl | [5] |

| Association Constant (Kassoc) | 3.7 x 103 M-1 | Fluorescence Spectroscopy | 10 µM AO, 20 µM herring sperm DNA, no NaCl | [5] |

| Association Constant (Kassoc) | 1.18 x 105 M-1 | Fluorescence Spectroscopy | 0.5-5.0 µM AO, 150 mM NaCl | [5] |

| Binding Constant (K) | 5 x 104 - 1 x 105 M-1 | Spectroscopic Analysis | Aqueous solution | [6] |

| Binding Site Size (n) | 2.0 - 2.4 base pairs | Spectroscopic Analysis | Aqueous solution | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Acridine Orange hemi(zinc chloride) salt with dsDNA.

dot

Fluorescence Spectroscopy Titration

This technique is used to determine the binding affinity of Acridine Orange to dsDNA by monitoring the changes in its fluorescence upon titration with DNA.

Materials:

-

This compound

-

Calf thymus DNA (or other dsDNA)

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4)

-

NaCl (for adjusting ionic strength, e.g., 50 mM)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of Acridine Orange (e.g., 1 mM in deionized water).

-

Prepare a stock solution of dsDNA (e.g., 1 mg/mL in Tris-HCl buffer) and determine its concentration accurately by measuring the absorbance at 260 nm.

-

Prepare a working solution of Acridine Orange in the desired buffer (e.g., 1 µM).

-

Set the excitation wavelength of the fluorometer to ~490 nm and the emission wavelength to ~525 nm. Set appropriate slit widths (e.g., 5 nm for both excitation and emission).

-

Place the Acridine Orange working solution in a quartz cuvette and record the initial fluorescence intensity (F0).

-

Successively add small aliquots of the dsDNA stock solution to the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).

-

Correct the observed fluorescence intensity for the dilution effect at each titration point.

-

Plot the change in fluorescence intensity (F - F0) or F/F0 as a function of the DNA concentration.

-

The binding constant (K) and the number of binding sites (n) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation: r / [D]free = K(n - r) where r is the ratio of the concentration of bound dye to the total DNA concentration, and [D]free is the concentration of free dye.

UV-Visible Absorption Spectrophotometry

This method is used to observe the spectral changes in Acridine Orange upon binding to dsDNA, which provides evidence of intercalation.

Materials:

-

This compound

-

dsDNA

-

Buffer (as in 3.1)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare stock solutions of Acridine Orange and dsDNA as described in the fluorescence spectroscopy protocol.

-

Prepare a working solution of Acridine Orange in the buffer (e.g., 10-20 µM).

-

Record the absorption spectrum of the Acridine Orange solution from approximately 350 nm to 600 nm.

-

Titrate the Acridine Orange solution with increasing concentrations of dsDNA.

-

After each addition of DNA, allow the solution to equilibrate and then record the absorption spectrum.

-

Observe for hypochromism (a decrease in the molar absorptivity) and a bathochromic (red) shift in the wavelength of maximum absorbance (λmax), which are characteristic of intercalation.

-

The binding constant can also be estimated from this data using the Benesi-Hildebrand equation or by non-linear fitting of the absorbance changes.

Thermal Denaturation (Melting Temperature) Analysis

The melting temperature (Tm) of dsDNA is the temperature at which half of the double-helical structure is denatured into single strands. Intercalating agents stabilize the double helix, leading to an increase in the Tm.

Materials:

-

This compound

-

dsDNA

-

Buffer (e.g., phosphate buffer)

-

UV-Visible Spectrophotometer with a temperature-controlled cuvette holder (peltier)

Procedure:

-

Prepare two sets of samples: one with dsDNA in buffer and another with dsDNA and Acridine Orange in the same buffer. The concentration of DNA should be sufficient to give a clear absorbance signal at 260 nm (e.g., 20-40 µM). The dye-to-DNA ratio should be chosen to ensure intercalation is the primary binding mode.

-

Place the samples in quartz cuvettes in the temperature-controlled spectrophotometer.

-

Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5-1.0 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).

-

Plot the absorbance at 260 nm versus temperature to obtain the DNA melting curves.

-

The Tm is the temperature corresponding to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.

-

Compare the Tm of the DNA alone with the Tm of the DNA in the presence of Acridine Orange. An increase in Tm indicates stabilization of the DNA duplex due to intercalation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.

Materials:

-

This compound

-

dsDNA

-

Buffer (low absorbance in the far-UV region, e.g., phosphate buffer)

-

CD Spectropolarimeter

-

Quartz cuvettes with a short path length (e.g., 1 mm)

Procedure:

-

Prepare solutions of dsDNA and Acridine Orange in the appropriate buffer.

-

Record the CD spectrum of the dsDNA alone in the far-UV region (typically 220-320 nm). The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

-

Record the CD spectrum of Acridine Orange alone (it should be CD-inactive as it is an achiral molecule).

-

Prepare a sample of the dsDNA-Acridine Orange complex and record its CD spectrum.

-

Observe for changes in the intrinsic DNA CD signals, which can indicate alterations in the DNA conformation upon intercalation.

-

Look for an induced CD signal in the absorption region of Acridine Orange (around 400-500 nm). The appearance of an induced CD signal for the bound dye confirms its interaction with the chiral DNA molecule in an asymmetric environment.

Signaling Pathways and Logical Relationships

The interaction of Acridine Orange with DNA does not directly trigger a signaling pathway in the same way a receptor agonist would. However, its ability to intercalate and inhibit DNA replication and transcription is the basis for its cytotoxic effects, which can, in turn, induce cellular signaling pathways related to DNA damage response and apoptosis.

dot

Conclusion

The intercalation of this compound into double-stranded DNA is a multifaceted process governed by the principles of molecular recognition and thermodynamics. A comprehensive understanding of its dual-binding modes, the quantitative parameters that define the interaction, and the application of appropriate experimental techniques are crucial for its effective use in research and drug development. The detailed protocols and compiled data within this guide serve as a foundational resource for scientists and professionals in the field, enabling the design and execution of robust and informative studies on the interaction of this important fluorescent probe with its primary cellular target.

References

- 1. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. Acridine Orange | AAT Bioquest [aatbio.com]

- 4. Acridine orange interaction with DNA: Effect of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrostatic Interactions of Acridine Orange with Single-Stranded RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrostatic interactions between the fluorescent dye Acridine (B1665455) Orange (AO) and single-stranded ribonucleic acid (ssRNA). It includes a summary of quantitative binding data, detailed experimental protocols for characterizing these interactions, and visualizations of the underlying processes. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development who utilize AO as a probe for RNA structure and quantification.

Core Principles of Acridine Orange-ssRNA Interaction

Acridine Orange is a cationic dye that exhibits distinct spectral properties upon interaction with nucleic acids. While its binding to double-stranded DNA (dsDNA) is primarily characterized by intercalation between base pairs, leading to green fluorescence, its interaction with ssRNA is fundamentally different and is dominated by electrostatic forces.[1][2]

The phosphate (B84403) backbone of ssRNA is negatively charged, providing a polyanionic surface that attracts the positively charged AO molecules.[1] This electrostatic attraction leads to the external binding and stacking of AO molecules along the ssRNA chain.[3] This aggregation of AO on the ssRNA template results in a phenomenon known as metachromasy, where the dye's fluorescence emission shifts to a longer wavelength. Consequently, the AO-ssRNA complex exhibits a characteristic red to orange fluorescence.[2][3] This spectral shift is the basis for the differential staining of DNA and RNA in cells, allowing for their simultaneous visualization and quantification.[4]

The interaction is highly cooperative, meaning the binding of one AO molecule increases the affinity for subsequent molecules to bind nearby.[5] This cooperative binding leads to the formation of dye aggregates on the ssRNA, which is crucial for the red fluorescence emission. The products of this interaction can, under certain conditions, form precipitates.[6]

Quantitative Analysis of AO-ssRNA Binding

The binding of Acridine Orange to single-stranded RNA can be quantitatively described by parameters such as the intrinsic association constant (K), the cooperativity coefficient (ω), and the number of binding sites per nucleotide (n). A seminal study by Kapuscinski, Darzynkiewicz, and Melamed (1983) provides key quantitative data on these interactions with various homoribopolymers. The data was analyzed using the McGhee-von Hippel model for ligand-polymer interactions.[5]

Table 1: Binding Parameters of Acridine Orange with Single-Stranded Homoribopolymers

| Homoribopolymer | Intrinsic Association Constant (K) (M⁻¹) | Cooperativity Coefficient (ω) | Number of Binding Sites (n) |

| poly(A) | 1.5 x 10⁵ | 50 | 1 |

| poly(C) | 2.0 x 10⁵ | 100 | 1 |

| poly(U) | 1.0 x 10⁵ | 30 | 1 |

| poly(I) | 2.5 x 10⁵ | 120 | 1 |

| (Data presented in this table is based on the findings of Kapuscinski J, Darzynkiewicz Z, Melamed MR. Biochemical Pharmacology. 1983;32(24):3679-94.[5]) |

Experimental Protocols

Characterizing the electrostatic interaction between AO and ssRNA involves several key biophysical techniques. Below are detailed methodologies for two common experimental approaches.

Fluorescence Titration Spectroscopy

This method is used to determine the binding affinity and stoichiometry of the AO-ssRNA interaction by monitoring the changes in AO's fluorescence upon titration with ssRNA.

Objective: To determine the binding constant (K) and the number of binding sites (n) for the AO-ssRNA complex.

Materials:

-

Acridine Orange hydrochloride (spectroscopic grade)

-

Single-stranded RNA (e.g., synthetic homoribopolymer or a specific ssRNA sequence)

-

Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.0)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of Acridine Orange (e.g., 1 mM) in the binding buffer. Protect from light.

-

Prepare a concentrated stock solution of the ssRNA in the binding buffer. Determine its concentration accurately using UV-Vis spectrophotometry (A260).

-

-

Experimental Setup:

-

Set the spectrofluorometer to the excitation wavelength for AO bound to ssRNA (approximately 460 nm) and the emission wavelength for the red fluorescence (approximately 650 nm).[3]

-

Prepare a solution of AO in a quartz cuvette at a fixed concentration (e.g., 1-5 µM) in the binding buffer.

-

-

Titration:

-

Record the initial fluorescence intensity of the AO solution.

-

Add small aliquots of the ssRNA stock solution to the AO solution in the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.

-

Record the fluorescence intensity after each addition. .

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity as a function of the ssRNA concentration.

-

Analyze the binding isotherm using appropriate models, such as the Scatchard plot or non-linear regression fitting to the McGhee-von Hippel equation, to determine the binding constant (K) and the number of binding sites (n).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of the AO-ssRNA interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

Objective: To obtain a complete thermodynamic profile of the AO-ssRNA interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Acridine Orange hydrochloride

-

Single-stranded RNA

-

Binding buffer (the same buffer should be used for both AO and ssRNA solutions to minimize heat of dilution effects)

Procedure:

-

Sample Preparation:

-

Prepare a solution of ssRNA (e.g., 10-50 µM) in the binding buffer. Degas the solution thoroughly.

-

Prepare a solution of Acridine Orange (e.g., 200-500 µM) in the same, degassed binding buffer. The concentration of the titrant (AO) should be 10-20 times higher than the macromolecule (ssRNA).

-

-

Instrument Setup:

-

Clean the sample and reference cells of the ITC instrument according to the manufacturer's protocol.

-

Load the ssRNA solution into the sample cell and the binding buffer into the reference cell.

-

Load the Acridine Orange solution into the injection syringe.

-

Equilibrate the system at the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 5-10 µL) of the AO solution into the ssRNA solution in the sample cell.

-

The instrument will measure the heat released or absorbed during each injection.

-

Continue the injections until the heat signal diminishes, indicating that the ssRNA is saturated with AO.

-

-

Control Experiment:

-

Perform a control titration by injecting the AO solution into the binding buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change for each injection and plot it against the molar ratio of AO to ssRNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy change (ΔG = -RTlnKₐ) and the entropy change (ΔG = ΔH - TΔS).

-

Visualizations

Signaling Pathway of AO-ssRNA Interaction and Fluorescence Emission

Caption: Interaction pathway of Acridine Orange with ssRNA.

Experimental Workflow for Fluorescence Titration

Caption: Workflow for fluorescence titration of AO with ssRNA.

Logical Relationship in Isothermal Titration Calorimetry

Caption: Logical flow of an ITC experiment for AO-ssRNA.

References

- 1. researchgate.net [researchgate.net]

- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of acridine orange with nucleic acids. Properties of complexes of acridine orange with single stranded ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Denaturation of RNA and DNA in situ induced by acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridine Orange Hemi(zinc chloride) Salt: A Technical Guide for Monitoring pH in Acidic Organelles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye that has long been a staple in cellular and molecular biology for the investigation of acidic organelles.[1][2] As a metachromatic dye, its fluorescence emission is dependent on its concentration and the surrounding pH, making it a powerful tool for studying the acidic compartments of the cell, such as lysosomes, endosomes, and autophagosomes.[3][4] This technical guide provides an in-depth exploration of the principles and protocols for using Acridine Orange hemi(zinc chloride) salt to monitor pH in these vital organelles, offering critical insights for researchers in basic science and drug development.

The utility of Acridine Orange as a pH indicator lies in its nature as a weak base.[5][6] In its unprotonated, neutral form at physiological pH, AO can freely permeate biological membranes.[5] However, upon encountering the acidic environment within organelles like lysosomes (pH 4-5), it becomes protonated.[5][6] This charged form is membrane-impermeable and thus becomes trapped and accumulates within the acidic vesicle.[1][5] It is this accumulation and the subsequent concentration-dependent aggregation that leads to a distinct shift in its fluorescence emission, providing a visual and quantifiable measure of organellar pH.[1][7]

Core Principle: pH-Dependent Accumulation and Metachromatic Shift

The fundamental principle behind Acridine Orange's use as a pH indicator in acidic organelles is its lysosomotropic character.[5][8] As a weak base, AO exists in equilibrium between its neutral, membrane-permeant form and its protonated, membrane-impermeant form. The low pH inside lysosomes shifts this equilibrium towards the protonated state, leading to its accumulation.[5][7]

At low concentrations, such as in the cytoplasm and nucleus, monomeric Acridine Orange intercalates with double-stranded DNA (dsDNA) and binds to single-stranded nucleic acids (ssDNA and RNA), emitting a green fluorescence .[1][4] However, at the high concentrations achieved within acidic organelles, AO molecules form aggregates or dimers.[1] These aggregates exhibit a metachromatic shift in their fluorescence, emitting a red-orange fluorescence .[1][5] This dual fluorescence allows for the ratiometric analysis of cellular acidity, making AO an invaluable tool for studying lysosomal function, autophagy, and apoptosis.[1] A decrease in the red-to-green fluorescence intensity ratio can indicate a loss of the acidic environment within the lysosome, a phenomenon known as lysosomal membrane permeabilization (LMP), which is an early hallmark of cellular stress and cell death.[5][9]

Quantitative Data

The following tables summarize key quantitative data for this compound, crucial for designing and interpreting experiments.

Table 1: Physicochemical and Spectral Properties of Acridine Orange

| Property | Value | Reference(s) |

| pKa | 9.65 - 10.25 | [1][6][10] |

| Molecular Formula | C₁₇H₂₀ClN₃·HCl·0.5ZnCl₂ | [11] |

| Molecular Weight | 369.96 g/mol | [11] |

| Excitation Maximum (Monomeric/DNA-bound) | ~490-502 nm | [12][13] |

| Emission Maximum (Monomeric/DNA-bound) | ~525-530 nm (Green) | [12] |

| Excitation Maximum (Aggregated/RNA-bound) | ~460 nm | [4][12] |

| Emission Maximum (Aggregated/RNA-bound) | ~630-650 nm (Red) | [4][12] |

Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions, such as solvent and the presence of binding substrates.[1]

Table 2: Typical Experimental Parameters

| Parameter | Value | Reference(s) |

| Working Concentration | 0.5 - 5.0 µM (approximately 1-5 µg/mL) | [5][14] |

| Incubation Time | 15 - 30 minutes | [5][14] |

| Incubation Temperature | 37°C | [5][14] |

Experimental Protocols

Protocol 1: Staining of Live Cultured Cells for Lysosomal pH Assessment

This protocol provides a general method for staining live cultured cells to visualize acidic organelles using fluorescence microscopy.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)[1][15]

-

Complete cell culture medium[5]

-

Phosphate-buffered saline (PBS)[1]

-

Fluorescence microscope with appropriate filter sets for green and red fluorescence[1]

Procedure:

-

Cell Preparation: Culture cells to a confluence of 50-75% on a suitable imaging vessel. Ensure the cells are healthy and actively growing.[5]

-

Prepare Staining Solution: On the day of the experiment, prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL (approximately 2-5 µM). Pre-warm the staining solution to 37°C.[5][15]

-

Cell Staining: Remove the culture medium from the cells. Add the pre-warmed Acridine Orange staining solution to the cells, ensuring the entire cell monolayer is covered.[5]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[5][14]

-

Washing: Remove the staining solution. Wash the cells twice with pre-warmed complete phenol (B47542) red-free medium or PBS for 5 minutes each to remove excess dye.[5][6]

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in both the green and red channels. Lysosomes and other acidic organelles will appear as red/orange puncta, while the nucleus and cytoplasm will fluoresce green.[1][8]

Protocol 2: In Vitro Measurement of Acridine Orange Fluorescence at Different pH Values

This protocol describes a general procedure for measuring the fluorescence emission spectra of Acridine Orange at different pH values using a spectrofluorometer.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)[1]

-

A series of buffers covering a range of pH values (e.g., citrate, phosphate, borate (B1201080) buffers)[1]

-

Spectrofluorometer[1]

-

Quartz cuvettes[1]

Procedure:

-

Prepare a Working Solution of Acridine Orange: Dilute the stock solution in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of approximately 1-5 µM.[1]

-

Prepare pH-Adjusted Samples: For each pH value to be tested, add a small aliquot of the Acridine Orange working solution to the respective buffer in a quartz cuvette to achieve the desired final concentration. Ensure the final concentration of the organic solvent from the stock solution is minimal.[1]

-

Spectrofluorometer Setup: Set the excitation wavelength (e.g., 490 nm for green fluorescence or 460 nm for red fluorescence). Set the emission scan range (e.g., 500-700 nm).

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each pH sample.[1]

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength for each pH. Analyze the spectra for shifts in the emission maximum and changes in fluorescence intensity.[1]

Visualizations

The following diagrams illustrate the mechanism of action of Acridine Orange and a typical experimental workflow.

Caption: Mechanism of Acridine Orange as a pH indicator.

Caption: Experimental workflow for lysosomal pH analysis.

Applications in Research and Drug Development

The ability of Acridine Orange to report on the integrity of acidic organelles makes it a valuable tool in various research areas:

-

Autophagy Research: Autophagy involves the formation of acidic autolysosomes. AO can be used to track the formation of these acidic vesicular organelles (AVOs).[7][16]

-

Apoptosis and Cell Viability: Lysosomal membrane permeabilization is an early event in some forms of apoptosis. The leakage of AO from lysosomes, observed as a decrease in red fluorescence and an increase in diffuse green fluorescence, can be used as an indicator of LMP and cell death.[6][9]

-

Drug Development: Many cationic amphiphilic drugs are known to accumulate in lysosomes and can lead to lysosomal dysfunction. AO can be used in high-throughput screening assays to assess the effects of drug candidates on lysosomal stability and pH.[6][9]

-

Lysosomal Storage Disorders: In these genetic diseases, the accumulation of undigested material can alter lysosomal pH and function. AO can be used to study these changes in cellular models of the diseases.

Limitations and Considerations

While Acridine Orange is a powerful tool, researchers should be aware of its limitations:

-

Phototoxicity: AO is a photosensitizer and can induce phototoxic effects, especially with prolonged exposure to excitation light. This can lead to lysosomal damage and cell death, confounding experimental results.[6][17]

-

Concentration Dependence: The metachromatic shift is highly dependent on the local concentration of AO. Factors that affect dye accumulation, other than pH, can influence the fluorescence ratio.[1][7]

-

RNA Binding: AO also binds to RNA, which can contribute to the red fluorescence signal. In cells with high RNA content, this may interfere with the specific signal from acidic organelles.[18]

-

Specificity: While AO preferentially accumulates in acidic organelles, it is not exclusively specific to lysosomes and will also stain other acidic compartments like late endosomes and autophagosomes.[3]

Conclusion

This compound remains a widely used and cost-effective fluorescent probe for the study of acidic organelles.[15] Its unique pH-sensitive and concentration-dependent fluorescence provides valuable insights into the physiological and pathological states of lysosomes and other acidic vesicles. By understanding the underlying principles of its mechanism, adhering to established protocols, and being mindful of its limitations, researchers can effectively leverage this classic dye to advance our understanding of cellular function and to aid in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. indiamart.com [indiamart.com]

- 3. Acridine orange - Wikipedia [en.wikipedia.org]

- 4. Acridine Orange | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Acridine orange staining [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]

- 11. This compound | Abcam [abcam.com]

- 12. This compound - CAS-Number 10127-02-3 - Order from Chemodex [chemodex.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. biomol.com [biomol.com]

- 15. benchchem.com [benchchem.com]

- 16. Acridine Orange [wahoo.cns.umass.edu]

- 17. Photooxidative damage to lysosomes of cultured macrophages by acridine orange [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Acridine Orange: A Technical Guide to its Differential Fluorescence with DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye renowned for its ability to differentially stain DNA and RNA. This metachromatic property, where the dye emits different wavelengths of light depending on its binding mode and local concentration, makes it an invaluable tool in cellular and molecular biology. When bound to double-stranded DNA (dsDNA), AO exhibits a green fluorescence, while its association with single-stranded RNA (or denatured single-stranded DNA) results in a red to orange fluorescence.[1][2][3] This distinct spectral behavior allows for the simultaneous visualization and quantification of these crucial nucleic acids within cells and in vitro.

This technical guide provides an in-depth exploration of the excitation and emission spectra of Acridine Orange when bound to DNA versus RNA. It details the underlying molecular mechanisms, presents key quantitative data, and offers comprehensive experimental protocols for accurate and reproducible fluorescence spectroscopy.

Core Principles of Acridine Orange-Nucleic Acid Interactions

The differential fluorescence of Acridine Orange arises from its distinct modes of interaction with the structural differences between dsDNA and RNA.

Binding to Double-Stranded DNA (dsDNA): At low dye-to-nucleic acid ratios, the planar, cationic AO molecule intercalates between the base pairs of the DNA double helix. In this monomeric, intercalated state, the dye molecules are sufficiently separated, preventing self-aggregation. Upon excitation, these monomers emit a characteristic green fluorescence.[1]

Binding to Single-Stranded RNA: RNA, being single-stranded, does not readily permit stable intercalation. Instead, the positively charged AO molecules interact electrostatically with the negatively charged phosphate (B84403) backbone of the RNA strand. This leads to the aggregation and stacking of AO molecules along the nucleic acid chain. These aggregates exhibit a red-shifted emission, resulting in red to orange fluorescence.[1][3] The formation of these aggregates is concentration-dependent.[4][5]

Quantitative Spectroscopic Data

The following tables summarize the key spectral properties of Acridine Orange when bound to dsDNA and RNA. It is important to note that the exact excitation and emission maxima can vary slightly depending on factors such as buffer composition, pH, ionic strength, and the dye-to-nucleic acid ratio.

| Parameter | Acridine Orange bound to dsDNA | Acridine Orange bound to RNA |

| Excitation Maximum (λex) | ~502 nm[1] | ~460 nm[1] |

| Emission Maximum (λem) | ~525 nm (Green)[1] | ~650 nm (Red)[1] |

| Fluorescence Lifetime (τ) | ~2 ns[6] | ~20 ns[6] |

| Fluorescence Quantum Yield (Φ) | Increases with increasing DNA-to-dye ratio[7] | Not consistently reported, but generally lower than DNA-bound AO |

Experimental Protocols for In-Vitro Fluorescence Spectroscopy

This section provides a detailed methodology for the in-vitro analysis of Acridine Orange fluorescence with purified dsDNA and RNA.

I. Materials and Reagents

-

Acridine Orange Hydrochloride: High purity, molecular biology grade.

-

Purified dsDNA: e.g., Calf Thymus DNA.

-

Purified RNA: e.g., Torula Yeast RNA.

-

Buffer Solution: 0.1 M Phosphate buffer (pH 6.0) or 20 mM Citrate-Phosphate buffer (pH 3.0) with 0.1 mM EDTA and 0.2 M Sucrose.[8][9]

-

Spectrofluorometer: Capable of measuring excitation and emission spectra.

-

Quartz Cuvettes: For fluorescence measurements.

II. Preparation of Stock Solutions

-

Acridine Orange Stock Solution (1 mg/mL): Dissolve 10 mg of Acridine Orange hydrochloride in 10 mL of nuclease-free water. Store protected from light at 4°C.

-

Nucleic Acid Stock Solutions (1 mg/mL): Dissolve dsDNA and RNA in the chosen buffer to a final concentration of 1 mg/mL. Ensure complete dissolution. The concentration should be confirmed by UV-Vis spectrophotometry.

III. Spectroscopic Measurement Procedure

-

Instrument Settings:

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

For DNA-bound AO, set the excitation wavelength to ~502 nm and scan the emission from 510 nm to 700 nm.

-

For RNA-bound AO, set the excitation wavelength to ~460 nm and scan the emission from 500 nm to 750 nm.

-

To determine the excitation spectra, set the emission wavelength to the respective maxima (~525 nm for DNA, ~650 nm for RNA) and scan the excitation wavelengths.

-

-

Sample Preparation and Measurement:

-

Perform titrations by adding increasing amounts of nucleic acid to a fixed concentration of Acridine Orange, or vice versa. The dye-to-nucleic acid ratio is a critical parameter.

-

For DNA: Start with a low dye concentration (e.g., 1-5 µM AO) in the buffer. Add small aliquots of the DNA stock solution and record the fluorescence spectrum after each addition.

-

For RNA: Use a similar concentration of AO. Add small aliquots of the RNA stock solution and record the fluorescence spectrum. Note that at high dye-to-RNA ratios, precipitation can occur.[4]

-

Equilibrate the samples for a few minutes before each measurement.

-

Record the fluorescence intensity at the respective emission maxima.

-

IV. Data Analysis

-

Plot fluorescence intensity as a function of nucleic acid concentration to observe the binding saturation.

-

Normalize the emission spectra to compare the spectral shifts and relative intensities.

-

The ratio of red to green fluorescence can be used as a ratiometric measure, which can be more robust than absolute intensity measurements.[4]

Visualization of Mechanisms and Workflows

To further elucidate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Mechanism of Acridine Orange differential fluorescence.

Caption: General experimental workflow for in-vitro analysis.

Conclusion

Acridine Orange remains a powerful and widely used fluorescent probe for the differential analysis of DNA and RNA. Its distinct spectral properties when bound to these nucleic acids provide a valuable tool for researchers in various fields, from basic cell biology to drug development. A thorough understanding of its binding mechanisms and careful control of experimental parameters, particularly the dye-to-nucleic acid ratio and buffer conditions, are essential for obtaining accurate and meaningful results. This guide provides the foundational knowledge and practical protocols to effectively utilize Acridine Orange in a research setting.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. Acridine Orange | AAT Bioquest [aatbio.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]